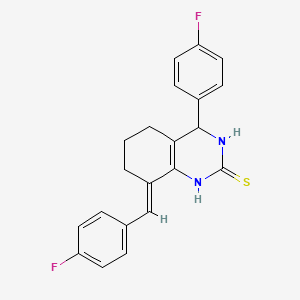![molecular formula C19H17NS2 B15044890 (3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-5-phenylthiophene-2(3H)-thione](/img/structure/B15044890.png)
(3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-5-phenylthiophene-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-5-PHENYL-2,3-DIHYDROTHIOPHENE-2-THIONE is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a dimethylphenylamino group
Preparation Methods
The synthesis of (3Z)-3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-5-PHENYL-2,3-DIHYDROTHIOPHENE-2-THIONE can be achieved through several methods. Common synthetic routes include:
Solid-State Method: Metal oxides are mixed and heated, similar to baking a cake.
High-Pressure Method: External pressure is applied during heating, influencing the material formation.
Hydrothermal Method: Metal salts are heated in water inside a pressurized vessel, mimicking mineral formation in Earth’s core.
Molten Salt Method: Melted metal salts form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Metal salts dissolved in water form a gel that ignites, rapidly producing the desired material through a quick combustion reaction.
Chemical Reactions Analysis
(3Z)-3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-5-PHENYL-2,3-DIHYDROTHIOPHENE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced by removing oxygen or adding hydrogen.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include sulfuric acid for oxidation and hydrogen gas for reduction. Major products formed from these reactions include various oxides and reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used in research related to cellular processes and molecular interactions.
Industry: The compound is used in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which (3Z)-3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-5-PHENYL-2,3-DIHYDROTHIOPHENE-2-THIONE exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(3Z)-3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-5-PHENYL-2,3-DIHYDROTHIOPHENE-2-THIONE can be compared with similar compounds such as:
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine: This compound has a similar structure and is used in chemical research.
Properties
Molecular Formula |
C19H17NS2 |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
3-[(2,4-dimethylphenyl)iminomethyl]-5-phenylthiophene-2-thiol |
InChI |
InChI=1S/C19H17NS2/c1-13-8-9-17(14(2)10-13)20-12-16-11-18(22-19(16)21)15-6-4-3-5-7-15/h3-12,21H,1-2H3 |
InChI Key |
XNCGTOKWLIJKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(SC(=C2)C3=CC=CC=C3)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


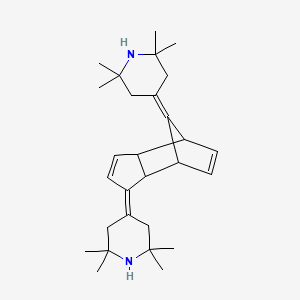
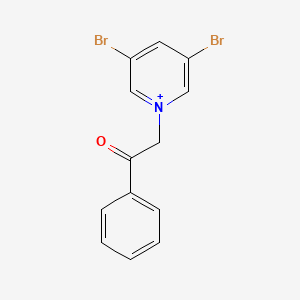
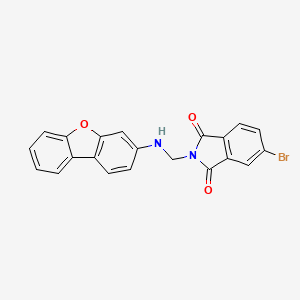
![N-((E)-2-(3-nitrophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B15044828.png)
![N'-[(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidene](tert-butoxy)carbohydrazide](/img/structure/B15044837.png)
![(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15044845.png)
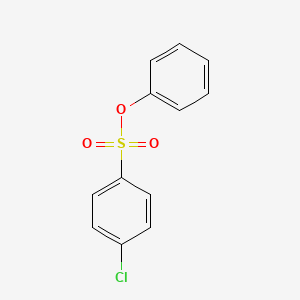
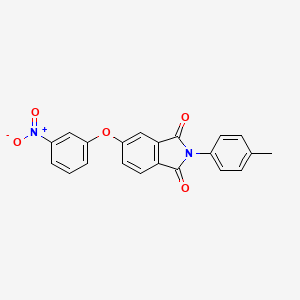
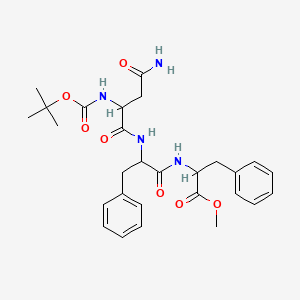
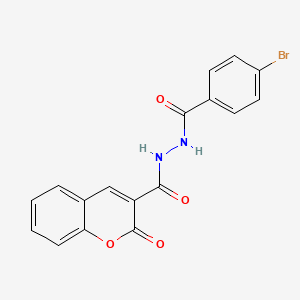
![Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B15044881.png)
![6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline](/img/structure/B15044896.png)
![1,4-Bis[4-(nonyloxy)benzoyl]piperazine](/img/structure/B15044910.png)
